molecular formula C14H12O4 B12606775 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde CAS No. 647024-14-4

5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde

Cat. No.: B12606775
CAS No.: 647024-14-4
M. Wt: 244.24 g/mol
InChI Key: GKQXMEOYVYTXGB-UHFFFAOYSA-N
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Description

5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde (CAS: 117953-13-6) is a furan-based aldehyde derivative featuring a 1,3-dioxolane-protected phenyl substituent. Its molecular formula is C₈H₈O₄, with a molecular weight of 168.15 g/mol . The compound is characterized by a furan-2-carbaldehyde core linked to a phenyl ring modified with a cyclic acetal (1,3-dioxolane) group. This structural motif confers stability to the aldehyde functionality under reactive conditions, making it valuable in synthetic chemistry for intermediates and functional materials. Storage recommendations specify an inert atmosphere at 2–8°C, indicating sensitivity to moisture or oxidation .

Properties

CAS No.

647024-14-4

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

5-[4-(1,3-dioxolan-2-yl)phenyl]furan-2-carbaldehyde

InChI

InChI=1S/C14H12O4/c15-9-12-5-6-13(18-12)10-1-3-11(4-2-10)14-16-7-8-17-14/h1-6,9,14H,7-8H2

InChI Key

GKQXMEOYVYTXGB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(O3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Scientific Research Applications

5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) (5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)
  • Structure : Replaces the aldehyde group with a hydroxymethyl (-CH₂OH) group.
  • Synthesis : Derived from 5-hydroxymethylfurfural (HMF) via acetalization with ethylene glycol.
  • Key Differences : The absence of the aldehyde reduces electrophilicity, limiting its use in condensation reactions. However, the hydroxyl group enables etherification, yielding derivatives like 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde , which are explored as biofuel additives .
(b) 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF)
  • Structure : Contains a hydroxymethyl (-CH₂OH) group instead of the dioxolane-phenyl moiety.
  • Properties : Higher hydrophilicity due to the hydroxyl group, making it prone to acid-catalyzed degradation. Commercial HMF is stabilized with 3–5% water .
  • Applications : A platform chemical for biofuels and polymers, contrasting with the acetal-protected aldehyde in the target compound, which is more stable under acidic conditions .

Substituent Modifications

(a) Ethynyl-Substituted Derivatives
  • Examples: 5-((4-(Dimethylamino)phenyl)ethynyl)furan-2-carbaldehyde 5-((4-Methoxyphenyl)ethynyl)furan-2-carbaldehyde
  • Structure : Ethynyl (-C≡C-) spacers connect electron-donating groups (e.g., -NMe₂, -OMe) to the furan core.
  • Key Differences : The ethynyl group enhances conjugation and electronic delocalization, making these compounds suitable for dye-sensitized solar cells (DSSCs) . The target compound’s dioxolane-phenyl group, in contrast, provides steric bulk and polarizability but limits conjugation .
(b) Trifluoromethyl/Trifluoromethoxy Derivatives
  • Example : 5-[4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
  • Structure : Fluorinated substituents on the phenyl ring.
  • Key Differences : The electron-withdrawing -CF₃ and -OCF₃ groups increase chemical stability and hydrophobicity, favoring applications in agrochemicals or pharmaceuticals where metabolic resistance is critical. This contrasts with the target compound’s unfluorinated, acetal-protected structure .

Biological Activity

5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a furan moiety and a dioxolane ring, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is C18H15O3C_{18}H_{15}O_3, with a molecular weight of 293.3 g/mol. The structure includes a furan ring substituted with a phenyl group linked to a dioxolane ring, which is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC18H15O3
Molecular Weight293.3 g/mol
IUPAC Name5-[4-(1,3-dioxolan-2-yl)phenyl]furan-2-carbaldehyde
Canonical SMILESC1COC(O1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4C=O

Anticancer Properties

Research indicates that compounds containing furan and dioxolane moieties exhibit significant anticancer activities. For instance, derivatives of furan have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The specific mechanism by which 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde exerts its anticancer effects is still under investigation but may involve the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that furan derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways . The presence of the dioxolane moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent.

Antioxidant Effects

Antioxidant activity is another significant aspect of this compound's biological profile. Compounds with furan structures are known to scavenge free radicals, thereby reducing oxidative stress in cells . This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is likely mediated through multiple mechanisms:

  • Receptor Interaction : The compound may interact with various cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within cancer cells or bacteria, leading to reduced viability.
  • Oxidative Stress Modulation : By scavenging free radicals, the compound could mitigate oxidative damage in cells.

Case Studies

Recent studies have explored the biological activity of similar compounds derived from furan and dioxolane structures:

  • Anticancer Study : A derivative similar to 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values indicating significant cytotoxicity at low concentrations .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating substantial inhibition zones in agar diffusion tests .

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